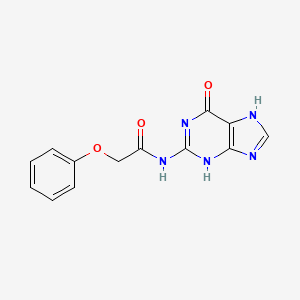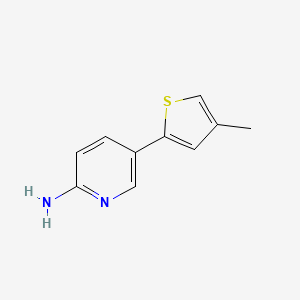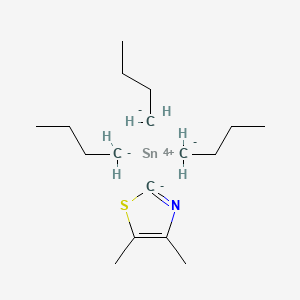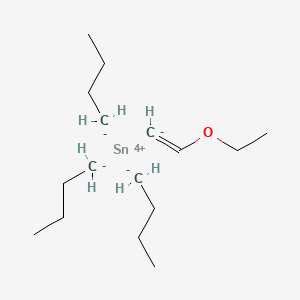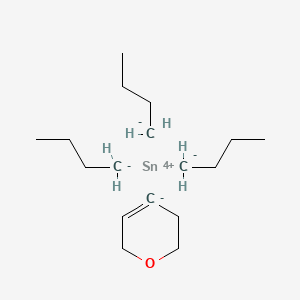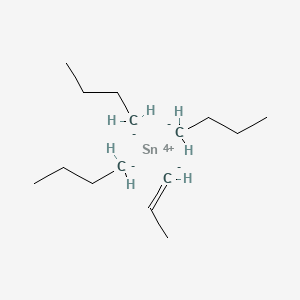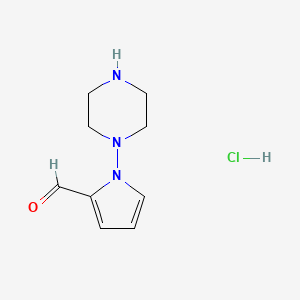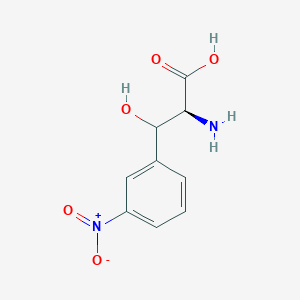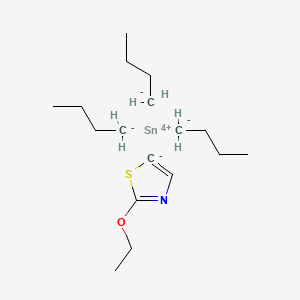
butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) is a complex organotin compound that features a butane backbone, an ethoxy group, and a thiazole ring coordinated with a tin(4+) ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) typically involves the coordination of tin(4+) ions with a pre-synthesized thiazole derivative. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as dichloromethane or toluene. The process may involve the following steps:
Synthesis of 2-ethoxy-5H-1,3-thiazole: This can be achieved by reacting ethyl bromide with thioamide under basic conditions.
Coordination with tin(4+): The thiazole derivative is then reacted with a tin(4+) salt, such as tin(IV) chloride, in the presence of a coordinating solvent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The tin(4+) ion can be reduced to lower oxidation states using reducing agents.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced tin complexes.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to coordinate with various biomolecules.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) involves its ability to coordinate with various molecular targets. The tin(4+) ion can interact with electron-rich sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-5H-1,3-thiazole: Lacks the tin(4+) ion but shares the thiazole structure.
Tin(IV) chloride: Contains the tin(4+) ion but lacks the organic thiazole component.
Butane derivatives: Share the butane backbone but differ in functional groups.
Uniqueness
Butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) is unique due to the combination of a butane backbone, an ethoxy group, a thiazole ring, and a tin(4+) ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAYVLNCAYNUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCOC1=NC=[C-]S1.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NOSSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8068048.png)
![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)
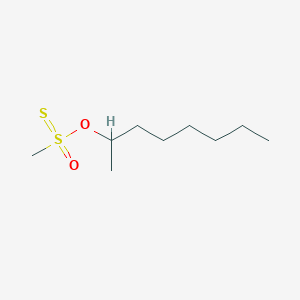
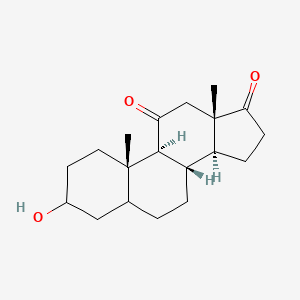
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
